4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
CAS No.: 690246-78-7
Cat. No.: VC7058301
Molecular Formula: C15H18N4O3S3
Molecular Weight: 398.51
* For research use only. Not for human or veterinary use.
![4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE - 690246-78-7](/images/structure/VC7058301.png)
Specification
CAS No. | 690246-78-7 |
---|---|
Molecular Formula | C15H18N4O3S3 |
Molecular Weight | 398.51 |
IUPAC Name | 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C15H18N4O3S3/c1-10-5-6-11(13(20)16-14-17-18-15(23-2)24-14)9-12(10)25(21,22)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,20) |
Standard InChI Key | FOQUIEBRKULDTJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCC3 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(pyrrolidine-1-sulfonyl)benzamide delineates its structure:
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Benzamide core: Substituted at the 3-position with a pyrrolidine-1-sulfonyl group and at the 4-position with a methyl group.
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1,3,4-Thiadiazole moiety: Attached via an amide linkage at the 2-position, featuring a methylsulfanyl group at the 5-position .
The molecular formula is C₁₆H₁₉N₅O₃S₃, with a calculated molecular weight of 433.56 g/mol. This aligns with analogous benzamide-thiadiazole hybrids, such as the structurally similar 4-methyl-N-[5-(phenylcarbamothioylamino)-1,3,4-thiadiazol-2-yl]benzamide (CID 1547875), which has a molecular weight of 369.5 g/mol .
Structural Analogues and Functional Groups
Key functional groups include:
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Pyrrolidine-1-sulfonyl: Enhances solubility through polar interactions, as seen in compounds like N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide (logP = 2.88) .
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Methylsulfanyl-thiadiazole: Contributes to electron-withdrawing effects, potentially influencing metabolic stability .
Synthesis and Physicochemical Properties
Physicochemical Profiling
Comparative data from structurally related compounds suggest:
The elevated logP relative to CID 1547875 and ChemDiv 3330-2993 suggests increased lipophilicity, likely due to the methylsulfanyl and pyrrolidine sulfonyl groups.
Toxicological and ADMET Considerations
Metabolic Stability
The methylsulfanyl group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, as documented for similar thioether-containing compounds . Cytochrome P450 enzymes, particularly CYP3A4, are likely involved in this biotransformation.
Solubility and Bioavailability
Despite a polar surface area of ~85 Ų, the logP of 3.1 suggests moderate solubility in lipid membranes. Co-administration with solubility-enhancing excipients (e.g., cyclodextrins) may be necessary for in vivo efficacy .
Applications and Future Directions
Therapeutic Development
This compound’s dual sulfonamide and heterocyclic architecture positions it as a candidate for:
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Neuropathic Pain Management: Via modulation of ion channels implicated in nerve sensitization .
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Oncology: As a potential antimitotic agent targeting kinesins or tubulin .
Structural Optimization
Future studies should explore:
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